3-Bromo-5-chloro-2,6-difluorophenylacetic acid
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Overview
Description
3-Bromo-5-chloro-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H4BrClF2O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the bromination, chlorination, and fluorination of the benzene ring in a stepwise manner. The reaction conditions often require the use of halogenating agents such as bromine, chlorine, and fluorine gas or their respective compounds under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2,6-difluorobenzene
- 3-Bromo-5-chloro-2,6-difluorophenol
- 3-Bromo-5-chloro-2,6-difluorobenzoic acid
Uniqueness
3-Bromo-5-chloro-2,6-difluorophenylacetic acid is unique due to the specific arrangement of halogen atoms on the benzene ring and the presence of the acetic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBUYGFCLOQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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